[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol
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Overview
Description
[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol is a chemical compound with the molecular formula C11H20N2O3Si and a molecular weight of 256.3736 g/mol . This compound contains a silanetriol group, which is a silicon atom bonded to three hydroxyl groups, and an aminoethyl group attached to a phenylethylamine moiety
Preparation Methods
The preparation of [({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol involves several synthetic routes. One common method includes the reaction of phenylethylamine with an appropriate silane precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various silicon-containing compounds and materials. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: Research is being conducted on the compound’s potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug delivery agent and its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of [({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biomolecules, affecting their structure and function. Additionally, the silanetriol group can participate in condensation reactions, leading to the formation of cross-linked networks and materials .
Comparison with Similar Compounds
[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol can be compared with other similar compounds, such as:
Silanetriol: A simpler compound containing only the silanetriol group without the aminoethyl and phenylethylamine moieties.
Phenylethylamine: A compound containing the phenylethylamine moiety without the silanetriol group.
Aminoethylsilanes: Compounds containing the aminoethyl group attached to various silicon-containing moieties.
The uniqueness of this compound lies in its combination of the silanetriol group with the aminoethyl and phenylethylamine moieties, which imparts distinct chemical and physical properties .
Properties
CAS No. |
142116-98-1 |
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Molecular Formula |
C11H20N2O3Si |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
N'-(1-phenylethyl)-N-(trihydroxysilylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H20N2O3Si/c1-10(11-5-3-2-4-6-11)13-8-7-12-9-17(14,15)16/h2-6,10,12-16H,7-9H2,1H3 |
InChI Key |
GWXBWPDFDQVJFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCNC[Si](O)(O)O |
Origin of Product |
United States |
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